

Methiozolin: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methiozolin**
Cat. No.: **B1249797**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiozolin is a systemic herbicide belonging to the isoxazoline chemical class. It is primarily used for the pre- and post-emergent control of grassy weeds in turfgrass. Its efficacy stems from a novel mode of action that involves the inhibition of tyrosine aminotransferase, a key enzyme in the biochemical pathway of plastoquinone synthesis. This disruption of plastoquinone biosynthesis ultimately interferes with the plant's photosynthetic capabilities and other vital cellular processes, leading to growth inhibition and eventual death of the target weed. This technical guide provides an in-depth overview of the core physical and chemical properties of **Methiozolin**, detailed experimental protocols for their determination, and visualizations of its mode of action and experimental workflows.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Methiozolin** are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and for the development of analytical methods and formulations.

Property	Value	Reference
IUPAC Name	5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4,5-dihydro-1,2-oxazole	[1][2]
CAS Number	403640-27-7	[1][2]
Molecular Formula	C ₁₇ H ₁₇ F ₂ NO ₂ S	[1][2]
Molecular Weight	337.4 g/mol	[1][2]
Physical State	Oily solid at ambient temperatures	[1]
Melting Point	73 - 75 °C	[1]
Boiling Point	> 100 °C	[1]
Water Solubility	1.6 mg/L (at 20 °C)	[1]
Vapor Pressure	3.28 x 10 ⁻¹⁰ Torr (at 20 °C)	[1]
Octanol-Water Partition Coefficient (log P)	3.9	[1]
pKa	Not available	
Hydrolysis Half-life	4534 days (pH 7), Stable at pH 9	[1]
Photolysis Half-life in Water	19.6 - 20.8 days	[1]

Experimental Protocols

The determination of the physical and chemical properties of a compound like **Methiozolin** follows standardized and internationally recognized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, consistency, and comparability across different laboratories. Below are detailed summaries of the protocols relevant to the properties listed above.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. This property is a good indicator of the purity of a substance.

- Principle: A small, representative sample of **Methiozolin** is introduced into a capillary tube. The capillary tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.
- Apparatus: Capillary tubes, heating bath or metal block with temperature control, calibrated thermometer or temperature sensor.
- Procedure:
 - A small amount of finely powdered **Methiozolin** is packed into a thin-walled capillary tube, sealed at one end.
 - The capillary tube is placed in the heating apparatus.
 - The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.
 - The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range. For pure substances, this range is typically narrow.[3][4][5]

Water Solubility (OECD Guideline 105 - Flask Method)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature. The flask method is suitable for substances with a solubility greater than 10^{-2} g/L.[6][7][8]

- Principle: A supersaturated solution of **Methiozolin** in water is prepared and allowed to equilibrate at a constant temperature. The concentration of **Methiozolin** in the aqueous phase is then determined after separation of the undissolved solid.

- Apparatus: Flasks with stoppers, constant temperature bath or shaker, centrifuge, analytical instrumentation for concentration measurement (e.g., HPLC, GC).
- Procedure:
 - An excess amount of **Methiozolin** is added to a known volume of water in a flask.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After equilibration, the mixture is centrifuged to separate the undissolved solid from the aqueous solution.
 - A sample of the clear aqueous phase is carefully withdrawn.
 - The concentration of **Methiozolin** in the sample is determined using a suitable and validated analytical method.[6][7][8]

Vapor Pressure (OECD Guideline 104 - Static Method)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

- Principle: The static method involves introducing a sample of **Methiozolin** into a vacuum-sealed container and measuring the pressure at thermal equilibrium.[9][10][11]
- Apparatus: A vacuum-tight sample vessel, a pressure measuring device (manometer), a thermostat-controlled bath, and a vacuum pump.
- Procedure:
 - A small amount of **Methiozolin** is placed in the sample vessel.
 - The vessel is evacuated to remove air.
 - The vessel is then placed in a thermostat-controlled bath and brought to the desired temperature.

- The pressure inside the vessel is measured once equilibrium is established between the condensed and vapor phases.
- Measurements are repeated at different temperatures to establish the vapor pressure curve.[9][10][11]

Partition Coefficient (n-octanol/water) (OECD Guideline 107 - Shake Flask Method)

The octanol-water partition coefficient (P) is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of a chemical in n-octanol and water at equilibrium. It is usually expressed as its logarithm ($\log P$).[12][13][14][15]

- Principle: A solution of **Methiozolin** is partitioned between n-octanol and water. The concentration of the substance in each phase is measured after equilibrium has been reached.
- Apparatus: Separatory funnels or centrifuge tubes with stoppers, mechanical shaker, centrifuge, analytical instrumentation for concentration measurement.
- Procedure:
 - n-Octanol and water are pre-saturated with each other.
 - A known amount of **Methiozolin** is dissolved in either water or n-octanol.
 - The solution is placed in a separatory funnel with the other solvent.
 - The funnel is shaken vigorously for a set period to allow for partitioning and then left to stand for phase separation. Centrifugation can be used to aid separation.
 - The concentrations of **Methiozolin** in both the n-octanol and water phases are determined analytically.
 - The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[12][13][14][15]

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic degradation of a chemical by hydrolysis in aqueous solutions at different pH values.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing a known concentration of **Methiozolin** are incubated in the dark at a constant temperature. The concentration of the test substance is measured over time.
- Apparatus: Sterile flasks, constant temperature incubator, pH meter, analytical instrumentation for concentration measurement.
- Procedure:
 - Sterile buffer solutions at pH 4, 7, and 9 are prepared.
 - A known concentration of **Methiozolin** is added to each buffer solution.
 - The solutions are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C).
 - Samples are taken at various time intervals.
 - The concentration of **Methiozolin** in each sample is determined.
 - The rate of hydrolysis and the half-life are calculated for each pH.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Phototransformation of Chemicals in Water (OECD Guideline 316)

This guideline is used to determine the rate and pathway of direct photodegradation of a chemical in water when exposed to simulated sunlight.[\[2\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

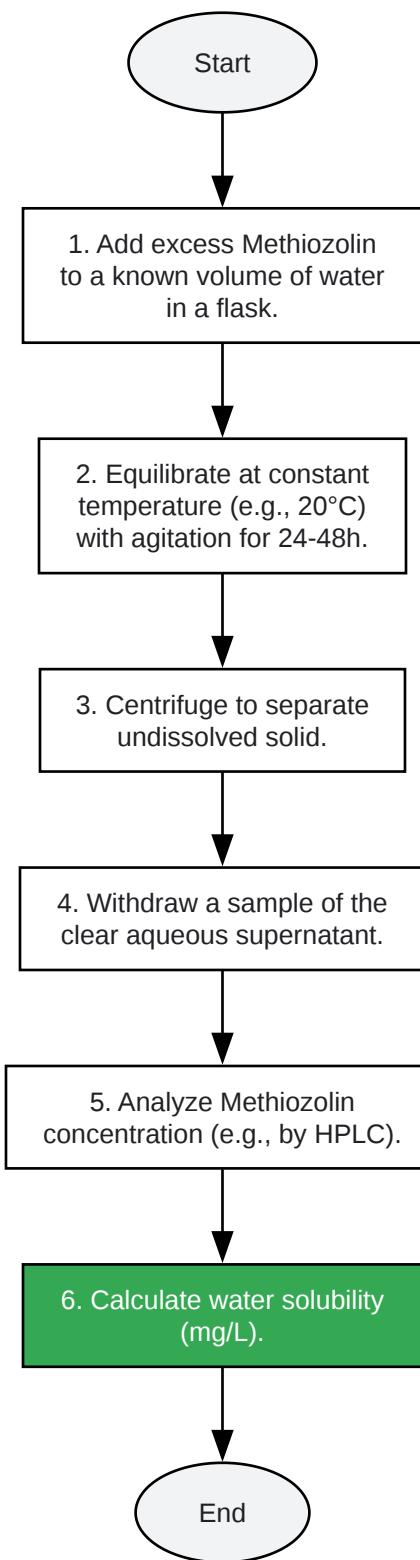
- Principle: An aqueous solution of **Methiozolin** is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of phototransformation.
- Apparatus: Photoreactor with a light source (e.g., xenon arc lamp) simulating sunlight, quartz reaction vessels, temperature control system, analytical instrumentation.

- Procedure:
 - A solution of **Methiozolin** in purified water (often buffered) is prepared in quartz vessels (which are transparent to UV light).
 - The vessels are placed in a photoreactor and irradiated with a light source of known spectral distribution and intensity.
 - Dark control samples are incubated under the same conditions but shielded from light to account for non-photolytic degradation.
 - Samples are withdrawn at various time intervals from both irradiated and dark control vessels.
 - The concentration of **Methiozolin** and any major transformation products are determined.
 - The phototransformation rate constant and half-life are calculated.[\[2\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Visualizations

Signaling Pathway: Mode of Action of Methiozolin

Methiozolin's herbicidal activity is attributed to its inhibition of the enzyme tyrosine aminotransferase (TAT). This enzyme is a critical component of the biosynthetic pathway for plastoquinone, an essential molecule for electron transport in photosynthesis. By blocking TAT, **Methiozolin** disrupts the production of plastoquinone, leading to a cascade of inhibitory effects on photosynthesis and ultimately causing plant death.



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathway of **Methiozolin**'s mode of action.

Experimental Workflow: Determination of Water Solubility (Flask Method - OECD 105)

The following diagram illustrates the key steps involved in determining the water solubility of **Methiozolin** using the flask method as described in OECD Guideline 105.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for determining water solubility.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of **Methiozolin**, offering valuable data and methodological insights for researchers and professionals in the fields of agricultural science and drug development. The summarized quantitative data, coupled with detailed experimental protocols based on OECD guidelines, serves as a robust resource for further research, risk assessment, and formulation development. The visualizations of **Methiozolin**'s mode of action and a representative experimental workflow offer a clear and concise understanding of its biochemical interactions and the practical aspects of its characterization. A thorough understanding of these fundamental properties is essential for the safe, effective, and environmentally responsible use of this herbicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OECD 105 - Phytosafe [phytosafe.com]
- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 10. consilab.de [consilab.de]
- 11. oecd.org [oecd.org]

- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 15. oecd.org [oecd.org]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 20. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]
- 21. oecd.org [oecd.org]
- 22. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 23. shop.fera.co.uk [shop.fera.co.uk]
- To cite this document: BenchChem. [Methiozolin: A Comprehensive Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249797#physical-and-chemical-properties-of-methiozolin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com